molecular formula C27H37BrO6 B13850944 9-Bromo-betamethasone 17-Valerate

9-Bromo-betamethasone 17-Valerate

Cat. No.: B13850944
M. Wt: 537.5 g/mol
InChI Key: ZXWKBCLFZIAICV-OKQDNKMNSA-N
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Description

9-Bromo-betamethasone 17-Valerate is a synthetic glucocorticoid compound with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a widely used corticosteroid in the treatment of various inflammatory and autoimmune conditions. The addition of a bromine atom at the 9th position and a valerate ester at the 17th position enhances its pharmacological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-betamethasone 17-Valerate involves multiple steps, starting from betamethasone. The key steps include bromination at the 9th position and esterification at the 17th position. The bromination is typically carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position. The esterification involves reacting betamethasone with valeric acid or its derivatives in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-betamethasone 17-Valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield halogenated derivatives .

Scientific Research Applications

9-Bromo-betamethasone 17-Valerate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-betamethasone 17-Valerate involves binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses. The compound also stabilizes cell membranes and reduces capillary permeability, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-betamethasone 17-Valerate is unique due to the presence of the bromine atom and valerate ester, which enhance its stability and pharmacological activity. These modifications result in a more potent and longer-lasting anti-inflammatory effect compared to its parent compound, betamethasone .

Properties

Molecular Formula

C27H37BrO6

Molecular Weight

537.5 g/mol

IUPAC Name

[(8S,9S,10S,13S,14S,16S,17R)-9-bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H37BrO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21?,24-,25-,26+,27-/m0/s1

InChI Key

ZXWKBCLFZIAICV-OKQDNKMNSA-N

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC([C@@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)O)C)C)C(=O)CO

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)C(=O)CO

Origin of Product

United States

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